molecular formula C14H19NO3 B556953 N-Boc-L-phenylalaninal CAS No. 72155-45-4

N-Boc-L-phenylalaninal

Cat. No.: B556953
CAS No.: 72155-45-4
M. Wt: 249.3 g/mol
InChI Key: ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
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Description

N-Boc-L-phenylalaninal is a protected amino aldehyde derivative that serves as a crucial synthetic intermediate in advanced peptide chemistry and medicinal chemistry research. Its key functional group, the aldehyde, is highly valuable for synthesizing novel peptide structures through orthogonal conjugation strategies, such as the formation of oxime or hydrazone linkages. This compound is particularly useful in the preparation of C-terminal modified peptides and for incorporating the phenylalanine moiety into complex molecular architectures under mild conditions, preserving the stereochemical integrity of the chiral center. The tert-butoxycarbonyl (Boc) protecting group enhances the reagent's utility by offering stability during synthetic steps while being readily removable under mild acidic conditions that do not affect the peptide backbone. Researchers leverage this compound in the development of peptide-based therapeutics, protein mimetics, and bioconjugates, where its reactivity enables the exploration of structure-activity relationships and the enhancement of metabolic stability. Its application is strictly confined to laboratory research for scientific purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426424
Record name N-Boc-L-phenylalaninal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72155-45-4
Record name N-Boc-L-phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72155-45-4
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Significance of N Boc L Phenylalaninal As a Chiral Intermediate in Organic Synthesis

N-Boc-L-phenylalaninal is highly valued as a chiral synthon in asymmetric synthesis. The term "chiral synthon" refers to a readily available, enantiomerically pure molecule that can be incorporated into a larger structure to introduce a specific stereocenter. The significance of this compound stems from the combination of its functional groups. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted side reactions at the amine, such as self-condensation, and allows for its selective removal under specific acidic conditions. This feature is crucial in multi-step syntheses, particularly in peptide chemistry where sequential bond formation is required.

The aldehyde functionality is highly reactive and serves as a key handle for carbon-carbon bond formation through various reactions, including aldol (B89426) additions, Wittig reactions, and reductions to form chiral alcohols. orgsyn.org The inherent chirality, derived from the natural amino acid L-phenylalanine, allows chemists to construct new stereocenters with a high degree of control relative to the existing one. This control is a fundamental goal of asymmetric synthesis, which aims to produce a single desired enantiomer of a target molecule, a critical aspect in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.

However, the direct use of simple N-protected α-amino aldehydes like this compound is complicated by their propensity for racemization. The proton on the carbon atom adjacent to the carbonyl group (the α-proton) is relatively acidic and can be easily removed, leading to a loss of stereochemical integrity. orgsyn.orgorgsyn.org This instability has been a significant challenge, driving the evolution of research in this area.

Applications of N Boc L Phenylalaninal in Asymmetric Synthesis and Organic Transformations

N-Boc-L-phenylalaninal as a Chiral Synthon in Complex Molecule Synthesis

The aldehyde group in this compound is reactive, while the Boc group provides stability and prevents unwanted side reactions at the nitrogen atom. This combination allows for its use in the controlled, stepwise construction of larger, stereochemically defined molecules.

Stereoselective Synthesis of β-Amino-α-hydroxy Acids

This compound is a key precursor in the synthesis of β-amino-α-hydroxy acids. orgsyn.orgacs.org These compounds are important structural motifs in various biologically active molecules. One synthetic strategy involves the hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes, a derivative of this compound, catalyzed by an aluminum-lithium-bis(binaphthoxide) (ALB) complex. doi.org This method allows for a stereodivergent synthesis, meaning either the syn or anti isomer of the β-amino-α-hydroxy-H-phosphinate can be selectively produced by choosing the appropriate chirality of the ALB catalyst. doi.org

Another approach involves the use of N-Boc-N-hydroxymethyl-L-phenylalaninal. orgsyn.orgorgsyn.org The N-hydroxymethyl group can act as an internal nucleophile, facilitating stereoselective reactions. orgsyn.org This intermediate can be used to synthesize chiral synthons for threo-β-amino-α-hydroxy acids. orgsyn.orgacs.org

Table 1: Stereoselective Synthesis of β-Amino-α-hydroxy Acid Precursors

PrecursorCatalyst/ReagentKey TransformationStereoselectivity
N,N-dibenzyl-α-amino aldehydeAluminum-lithium-bis(binaphthoxide) (ALB)HydrophosphinylationTunable (syn or anti)
N-Boc-N-hydroxymethyl-L-phenylalaninalInternal nucleophilic attackCyclizationHigh

Formation of γ-Amino-β-hydroxy and β-Deoxy-β,γ-diamino Acids

The versatility of this compound extends to the synthesis of more complex amino acid derivatives. N-Boc-N-hydroxymethyl-L-phenylalaninal, derived from this compound, serves as a crucial intermediate for producing γ-amino-β-hydroxy acids and β-deoxy-β,γ-diamino acids. orgsyn.orgorgsyn.org

The synthesis of syn-γ-amino-β-hydroxy acids can be achieved through the intramolecular conjugate addition of the N-hydroxymethyl group onto γ-amino-α,β-unsaturated esters. orgsyn.org This process proceeds with high diastereoselectivity. orgsyn.org Conversely, anti-γ-amino-β-hydroxy acids can be synthesized via the regioselective reduction of an anti-epoxide intermediate using palladium-catalyzed hydrogenation. orgsyn.org

Furthermore, N-Boc-N-hydroxymethyl-L-phenylalaninal can be utilized in the synthesis of β,γ-diamino acids. orgsyn.org These transformations highlight the role of the N-hydroxymethyl group in guiding the stereochemical outcome of the reactions. orgsyn.org

Role in Peptide Synthesis and Modification

The Boc protecting group makes this compound and its derivatives valuable in peptide synthesis, a process that requires the sequential addition of amino acids. cymitquimica.comchemimpex.com

Incorporation of N-Boc-Protected Phenylalanine into Peptide Chains

In peptide synthesis, the Boc group protects the amino group of phenylalanine, preventing it from reacting out of turn while its carboxyl group is coupled to the amino group of another amino acid. cymitquimica.comchemimpex.com This allows for the controlled, stepwise assembly of peptide chains. The Boc group is stable under various reaction conditions but can be selectively removed with mild acids to allow for the next amino acid to be added. cymitquimica.com This strategy is fundamental to both solution-phase and solid-phase peptide synthesis. sigmaaldrich.comrsc.org

Derivatives of N-Boc-L-phenylalanine, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, have been developed to facilitate the direct incorporation of radioiodinated phenylalanine residues into peptides for radiolabeling applications. nih.govacs.org

Development of Peptide-Based Drugs and Modified Proteins

The incorporation of N-Boc-L-phenylalanine and its derivatives is crucial in the development of peptide-based drugs and modified proteins. chemimpex.comchemimpex.com By incorporating non-natural or modified amino acids, the properties of peptides can be fine-tuned to enhance their therapeutic efficacy, stability, and bioavailability. chemimpex.comchemimpex.com For instance, the hydrophobic nature of the phenylalanine side chain contributes to the stability of peptides. chemimpex.com

Furthermore, phenylalanine derivatives are used in protein engineering to introduce specific functional groups, allowing for precise control over protein structure and function. This can be achieved through the site-specific incorporation of these non-natural amino acids.

Catalytic and Enzyme-Mediated Transformations

This compound and its parent compound, N-Boc-L-phenylalanine, can undergo various catalytic and enzyme-mediated transformations.

The catalytic hydrogenation of N-Boc-L-phenylalanine methyl ester is a significant transformation used to produce chiral amino alcohols. researchgate.net This reaction is challenging due to the low reactivity of the ester's carbonyl group and requires active catalysts to achieve good yields. researchgate.net

Enzymes are also employed for transformations. For example, phenylalanine hydroxylase can catalyze the hydroxylation of L-phenylalanine to produce L-3-hydroxy-phenylalanine. mdpi.com While research has focused more on the parent amino acid, the principles of biocatalysis are being extended to derivatives like this compound. polimi.itnih.gov Enzymes offer high selectivity and operate under mild conditions, making them attractive for sustainable chemical synthesis. nih.gov Recent advances in enzyme discovery and protein engineering are expanding the range of possible biocatalytic transformations. polimi.itnih.gov For instance, enzymes have been developed for the site-selective hydroxylation of amino acids, which can be applied in the synthesis of complex natural products. nih.gov

Enantioselective Hydrolysis of Amino Acid Esters

While this compound itself is an aldehyde, its direct precursor, N-Boc-L-phenylalanine, and its esters are widely utilized in the enantioselective hydrolysis of amino acid esters. This process is critical for the kinetic resolution of racemic mixtures. For instance, research has shown that the apoprotein of horse-heart myoglobin (B1173299) can selectively promote the hydrolysis of 4-nitrophenyl esters of N-Boc-phenylalanine. researchgate.net This selective reaction allows for the separation of enantiomers, achieving a nearly perfect kinetic resolution of the racemic ester. researchgate.net This application highlights the importance of the N-Boc-phenylalanine framework, from which this compound is derived, in producing enantiomerically pure compounds.

Catalytic Hydrogenation to Chiral Amino Alcohols

The aldehyde group of this compound is readily reduced to a primary alcohol, yielding the corresponding chiral amino alcohol, N-Boc-L-phenylalaninol. This transformation is a key step in the synthesis of many biologically active compounds and ligands for asymmetric catalysis. Catalytic hydrogenation is a common method to achieve this reduction with high fidelity, preserving the stereochemical integrity of the chiral center.

Research has extensively covered the hydrogenation of related phenylalanine derivatives. For example, the catalytic hydrogenation of L-phenylalanine esters to chiral L-phenylalaninol has been successfully demonstrated using catalysts like Cu/ZnO/Al2O3. researchgate.netrsc.org Similarly, N-Boc-L-phenylalaninol can be hydrogenated over a rhodium-on-carbon catalyst to produce L-Boc-cyclohexylalaninol, showcasing the utility of hydrogenation in modifying the phenyl ring without affecting the stereocenter. acs.org The reduction of the aldehyde to the alcohol is a fundamental transformation that extends the synthetic utility of the parent compound.

Building Block for Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a protected amine and a reactive aldehyde, makes it an ideal starting point for constructing larger, more complex molecules with defined stereochemistry.

Precursors for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a significant class of therapeutic agents, particularly in oncology. rsc.orgmdpi.com this compound serves as a key precursor in the synthesis of molecules designed to target these enzymes. Due to the inherent instability of many α-amino aldehydes, derivatives such as N-hydroxymethyl α-amino aldehydes have been developed. orgsyn.org These stabilized forms, readily prepared from compounds like this compound, are crucial synthons. orgsyn.org Research has demonstrated that these aldehydes can be used in homologation reactions to create precursors for HDAC inhibitors, highlighting the compound's role in accessing complex and biologically active molecules. rsc.orgorgsyn.org

Components for Proteasome Trypsin-Like Site Inhibitors

The proteasome is a key target for drugs treating cancers like multiple myeloma. chemicalbook.com Peptide aldehydes are a known class of proteasome inhibitors. portlandpress.com this compound and its derivatives are integral to the synthesis of these inhibitors. For example, it is used in the synthesis of peptidyl epoxyketones and boronate esters that target proteasome active sites. acs.orgacs.org In the synthesis of clickable probes for pathogen proteasomes, N-Boc-protected amino acids like N-Boc-L-phenylalanine and N-Boc-homophenylalanine are coupled to build the peptide backbone before the addition of a reactive warhead. acs.orgacs.org The synthesis of Bortezomib, a clinically approved proteasome inhibitor, involves intermediates derived from N-Boc-protected amino acids. chemicalbook.com

Table 1: Examples of Proteasome Inhibitor Intermediates Derived from N-Boc-Amino Acids

Intermediate Name Precursor Amino Acid Application Reference
Boc-Phe-Leu-Ep N-Boc-Phe-OH Synthesis of LJL-2 Probe acs.org
Boc-Homophe-Leu-Phe-OMe Boc-Homophe-OH Synthesis of LJL-1 Probe acs.org
(1S,2S,3R,5S)-Pinanediol N-BOC-L-phenylalanine-L-leucine boronate N-Boc-L-phenylalanine Intermediate for Bortezomib chemicalbook.com

Synthesis of Substituted Phenylalanine Products

The aldehyde functionality of this compound is a versatile handle for carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of substituted phenylalanine products. One powerful method is the Wittig reaction and its variants. nih.govrsc.org Studies have shown that this compound can be used as the starting substrate in Wittig-type reactions to produce N-Boc-β3-amino acid methyl esters, which are valuable intermediates for natural product synthesis. rsc.orgrsc.org The reaction conditions for this transformation have been optimized, demonstrating its scalability and efficiency. rsc.org Furthermore, the Wittig-Horner reaction has been employed with this compound to synthesize dipeptide vinyl sultams, which were evaluated for antimalarial activity. nih.gov These examples underscore the aldehyde's utility in chain extension and functionalization to create novel amino acid derivatives.

Development of C-Glycosides and Glycal Amino Acids

C-glycosyl amino acids are stable mimics of naturally occurring O- and N-glycopeptides and are of great interest in medicinal chemistry. researchgate.net The synthesis of these complex molecules often relies on chiral building blocks like N-Boc-protected amino aldehydes. The aldehyde group can react with various nucleophiles, including those derived from sugars, to form the critical carbon-carbon bond of the C-glycoside. nih.gov Convergent synthetic strategies have been developed that couple alkenyl C-glycosides with N-Boc-vinyloxazolidine (derived from an amino aldehyde) via cross-metathesis to create C-linked glycosyl amino acids. Other approaches involve the coupling of lithium C-glycosyl acetylides with N-Boc-serinal, a related amino aldehyde, followed by reduction. researchgate.net The development of thiourea-tethered C-glycosyl amino acids has also been achieved through the coupling of glycosyl isothiocyanates with N-Boc-protected amino acids. rsc.org These methods showcase how the aldehyde functionality is pivotal in the synthesis of advanced glycopeptide mimetics.

Mechanistic Investigations and Reaction Pathway Elucidation

Stereochemical Control and Racemization Studies in α-Amino Aldehyde Chemistry

The configurational stability of α-amino aldehydes is a critical aspect of their application in asymmetric synthesis. The α-proton, situated adjacent to the carbonyl group, is susceptible to abstraction, which can lead to racemization and a loss of stereochemical integrity.

Research has shown that N-Boc-L-phenylalaninal exhibits notable configurational stability. This stability is largely attributed to the formation of a five-membered cyclic hemiacetal by the N-hydroxymethyl group, which shifts the equilibrium away from the open-chain aldehyde form. orgsyn.org This structural feature significantly reduces the likelihood of racemization. Studies have reported minimal racemization (1-1.5%) during the preparation of related N-hydroxymethyl α-amino aldehydes. orgsyn.orgorgsyn.org While phenylalanine is not as prone to racemization as some other amino acids like phenylglycine, the activation of the carboxyl group during certain synthetic steps can increase the acidity of the α-proton, making racemization a potential issue, especially under basic conditions. nih.gov To mitigate this, specific coupling methods, such as using n-propanephosphonic acid anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures, have been employed to minimize racemization during derivatization reactions. nih.gov

The enantiomeric purity of derivatives of this compound has been confirmed to be greater than 99% in several synthetic applications, indicating that racemization is virtually non-existent under carefully controlled reaction conditions. nih.gov However, for practical purposes, it is recommended to use freshly prepared α-amino aldehydes or store them at very low temperatures (e.g., -78 °C) to eliminate any possibility of racemization over time. orgsyn.org

Intramolecular Conjugate Additions and Diastereoselectivity

This compound and its derivatives are valuable precursors for the diastereoselective synthesis of various heterocyclic and acyclic compounds through intramolecular conjugate additions. The inherent chirality of the starting material, coupled with the stereoelectronic effects of the substituents, allows for a high degree of control over the formation of new stereocenters.

A key application is the synthesis of γ-amino-β-hydroxy acids. orgsyn.org The N-hydroxymethyl group, initially introduced to enhance stability, can act as an internal nucleophile. orgsyn.org When a derivative of this compound is converted into a γ-amino-α,β-unsaturated ester, an intramolecular conjugate addition of the N-hydroxymethyl group onto the unsaturated system occurs. orgsyn.org This process typically proceeds with high diastereoselectivity, leading to the formation of trans-oxazolidines. orgsyn.orgorgsyn.org The high diastereoselectivity, often exceeding a 20:1 ratio, is attributed to a favored H-eclipsed conformation in the transition state, which is influenced by allylic strain. orgsyn.orgorgsyn.org

The diastereoselectivity of these reactions can be influenced by the nature of the substituents. For instance, a change from a bulky isobutyl group to a smaller group in a related system resulted in decreased diastereoselectivity. orgsyn.org Furthermore, the geometry of the α,β-unsaturated ester can also play a crucial role in determining the stereochemical outcome. researchgate.net

These intramolecular reactions provide a powerful strategy for constructing complex molecules with multiple stereocenters from a single chiral precursor. The ability to control the diastereoselectivity through substrate design and reaction conditions is a testament to the utility of this compound in asymmetric synthesis.

Reaction Mechanism Studies in Derivatization Processes (e.g., Glycosyl Radical Pathways)

The derivatization of this compound extends to complex transformations, including those involving radical intermediates. The field of glycosylation, for example, has seen the emergence of radical-based methods as a powerful alternative to traditional ionic pathways.

In the context of forming C-glycopeptides, which are stable mimics of their naturally occurring O- or N-linked counterparts, radical reactions offer a unique approach. wiley.com The synthesis of C-glycopeptides often involves the formation of a carbon-carbon bond between the sugar moiety and an amino acid derivative. Radical-based methods can overcome the challenges associated with the low nucleophilicity of C-H bonds compared to O-H or N-H bonds. wiley.com

Mechanistic studies in this area often involve the generation of a glycosyl radical from a suitable precursor. researchgate.net This radical can then engage in various coupling reactions. For instance, photoredox catalysis has been employed to generate glycosyl radicals that can couple with various partners. wiley.comresearchgate.net While direct studies on this compound in these specific radical pathways are not extensively detailed in the provided context, the principles apply to its derivatives. For example, N-Boc protected amino acids are used as substrates in direct decarboxylative Giese reactions, where a nucleophilic carbon-centered radical is generated and adds to an electron-deficient olefin. rsc.org

The mechanisms of these radical reactions can be complex, often involving a cascade of events including single electron transfer (SET), radical addition, and subsequent trapping or termination steps. rsc.org The stereoselectivity of these reactions is a key area of investigation, with factors such as the structure of the radical, the nature of the acceptor, and the reaction conditions all playing a role in determining the final stereochemical outcome.

Computational and Theoretical Analysis of Molecular Interactions and Reaction Pathways

Computational chemistry provides invaluable tools for understanding the mechanistic details of reactions involving this compound at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights into conformational preferences, reaction energetics, and non-covalent interactions that govern reactivity and selectivity.

Density Functional Theory (DFT) for Conformational Analysis and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for studying the conformational preferences, molecular properties, and reactivity of molecules like this compound. mdpi.com

DFT calculations can be used to predict the most stable conformations of the molecule and its derivatives, which is crucial for understanding its reactivity. For example, DFT has been used to predict that altering a protecting group from a Boc to a trifluoroacetyl group can result in a different stabilization conformation for a transition state, potentially leading to an inversion of stereochemistry. uoguelph.ca This highlights the ability of DFT to rationalize and predict stereochemical outcomes.

Furthermore, DFT can be used to calculate various molecular properties that are relevant to reactivity, such as bond lengths, bond angles, and charge distributions. scispace.com By analyzing the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can gain insights into its nucleophilic and electrophilic character, respectively.

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for investigating the interactions between a ligand, such as a derivative of this compound, and a protein. mdpi.com

MD simulations can provide detailed information about the binding mode of a ligand to its protein target, including the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov By simulating the dynamic behavior of the protein-ligand system, MD can help to elucidate the binding pathway and predict the binding affinity. nih.govfrontiersin.org

The process typically starts with an initial structure of the protein-ligand complex, often obtained from experimental methods like X-ray crystallography or from docking studies. mdpi.com The system is then solvated, and the trajectories of all atoms are calculated over a certain period by solving Newton's equations of motion. mpg.de Analysis of these trajectories can reveal conformational changes in both the protein and the ligand upon binding, providing a dynamic picture of the recognition process. mdpi.comarxiv.org

Optimized Configuration Studies of Adsorbed Intermediates on Catalysts

In heterogeneous catalysis, the interaction between a reactant molecule and the catalyst surface is a critical determinant of the reaction outcome. Computational methods, particularly those based on DFT, can be used to study the optimized configuration of adsorbed intermediates on catalyst surfaces.

For instance, the optimized configuration of N-Boc-L-phenylalanine methyl ester adsorbed on a Cu6/γ-Al2O3(100) catalyst has been studied to understand the mechanism of its hydrogenation to the corresponding amino alcohol. researchgate.net These studies can reveal the preferred binding sites on the catalyst surface and the geometry of the adsorbed species. The distances between atoms of the molecule and the catalyst can be calculated, providing a detailed picture of the interaction. researchgate.net

Such computational studies are crucial for understanding the "catalyst hindrance" effect, where the steric bulk of the molecule and the catalyst surface can influence the adsorption geometry and, consequently, the stereoselectivity of the reaction. rsc.org By modeling the adsorption of different conformers or diastereomeric intermediates, it is possible to rationalize the experimentally observed product distributions and to design more selective catalysts.

Biomedical and Pharmaceutical Research Applications of N Boc L Phenylalaninal Derivatives

Design and Synthesis of Biologically Active Molecules

N-Boc-L-phenylalaninal and its direct precursor, N-Boc-L-phenylalanine, are fundamental starting materials in the design and synthesis of a wide array of biologically active molecules. cymitquimica.comchemimpex.com The Boc group protects the amino function, preventing unwanted side reactions and allowing for precise, controlled modifications at other parts of the molecule during multi-step syntheses. chemimpex.com This characteristic is particularly valuable in the construction of peptidomimetics and other complex organic compounds. cymitquimica.com

A prominent application is in the development of antiviral agents, particularly inhibitors of the HIV capsid (CA) protein. nih.govnih.gov Researchers utilize N-Boc-L-phenylalanine as a foundational scaffold, which is then chemically elaborated to produce potent inhibitors. nih.govnih.govnih.gov For example, synthesis pathways for advanced HIV capsid modulators often begin with N-Boc-L-phenylalanine or its fluorinated derivatives, which are coupled with various amine intermediates. nih.govnih.govkuleuven.be Subsequent chemical transformations, including cyclization and deprotection steps, lead to the final active compounds. nih.govnih.gov The phenylalanine core is crucial as it often targets the N-terminal domain (NTD) of the HIV capsid protein. nih.govmdpi.com Furthermore, this compound itself is a key reactant in specific reactions, such as the Lewis acid-mediated Mukaiyama aldol (B89426) reaction, to produce γ-amino-β-hydroxyl-α-methyl esters, which are key components for synthesizing tubulysins and their analogs.

Pharmaceutical Research and Drug Development

The unique properties of this compound derivatives make them highly valuable in pharmaceutical research, especially in the realm of peptide-based drug discovery.

Development of Peptide-Based Therapeutics

Peptides are significant players in the pharmaceutical landscape, but their development is often hampered by issues like poor stability. chemimpex.commdpi.com N-Boc-L-phenylalanine and related structures are essential building blocks in modern peptide synthesis, including solid-phase peptide synthesis. chemimpex.comchemimpex.com The Boc protecting group facilitates the stepwise assembly of amino acids into a desired peptide sequence while preventing the amino group from participating in unintended reactions. chemimpex.com This control is critical for creating complex peptide-based therapeutics, including enzyme inhibitors and peptide hormones, with high purity and yield. chemimpex.com The incorporation of these modified phenylalanine units can be used to create peptidomimetics, which are compounds that mimic the structure of natural peptides but often have improved pharmacological properties. mdpi.com

Enhancement of Therapeutic Peptide Bioactivity and Stability

A major challenge in peptide-based drug development is the susceptibility of peptides to degradation by proteases in the body, leading to low bioavailability and short half-lives. mdpi.comresearchgate.net The chemical modification of peptides, for instance by using protected amino acids like N-Boc-L-phenylalanine, is a key strategy to overcome these limitations. mdpi.comwiley.com Incorporating such non-natural amino acids or modifying the peptide backbone can enhance stability against enzymatic degradation. mdpi.comresearchgate.net

In the context of HIV inhibitors derived from N-Boc-L-phenylalanine, strategic modifications have led to compounds with significantly improved metabolic stability in human liver microsomes compared to earlier lead compounds. nih.govbohrium.com For instance, replacing an easily metabolized amide bond with a more stable quinazolin-4-one or benzothiazole (B30560) ring system has been shown to enhance the metabolic half-life of the resulting molecules, a critical attribute for a viable drug candidate. nih.govnih.govbohrium.comnih.gov

Modulators of Biological Targets

Derivatives synthesized from this compound are instrumental in developing molecules that can precisely modulate the function of specific biological targets, leading to therapeutic effects.

HIV Capsid Inhibitors and Modulators (e.g., Quinazolin-4-one, Benzothiazole, 2-Pyridone Scaffolds)

The HIV capsid protein is a critical and promising target for antiretroviral therapy because it is involved in multiple stages of the viral lifecycle, including uncoating, reverse transcription, and assembly. nih.govnih.govmdpi.com A significant area of research focuses on developing small molecules that bind to a vulnerable pocket at the interface between the N-terminal and C-terminal domains of capsid monomers. nih.govmdpi.com

Researchers have successfully used N-Boc-L-phenylalanine and its derivatives as a core scaffold to synthesize potent HIV capsid inhibitors, building upon the structure of the lead compound PF-74. nih.govrsc.orgmdpi.commdpi.com By employing "scaffold hopping" and other medicinal chemistry strategies, various heterocyclic systems have been attached to the phenylalanine core to improve potency and drug-like properties. researchgate.net

Quinazolin-4-one Scaffolds: Optimization of earlier lead compounds led to the discovery of quinazolin-4-one-bearing phenylalanine derivatives. nih.govnih.gov These compounds, such as 12a2 and 21a2, demonstrated potent antiviral activity against both HIV-1 and HIV-2, significantly outperforming PF74. nih.govnih.gov X-ray crystallography confirmed their binding in the target pocket, and mechanistic studies revealed they act at two stages: disrupting capsid-host interactions early on and causing capsid misassembly in the late stage of the viral life cycle. nih.govnih.gov

Benzothiazole Scaffolds: To improve the metabolic stability of lead compounds, researchers have incorporated a benzothiazole moiety into phenylalanine derivatives. nih.govkuleuven.bebohrium.com This led to the identification of compounds like 7u, which showed a 109-fold greater metabolic half-life in human liver microsomes compared to PF74, while retaining potent antiviral activity in both early and late stages of HIV-1 replication. nih.govbohrium.com

2-Pyridone Scaffolds: A novel series of 2-pyridone-bearing phenylalanine derivatives has also been developed as HIV capsid modulators. researchgate.netkuleuven.be Compounds from this series, such as FTC-2 and TD-1a, showed potent anti-HIV-1 and anti-HIV-2 activity, respectively. researchgate.netkuleuven.be These derivatives were also predicted to have improved drug-like properties and metabolic stability over the parent compound PF74. researchgate.netkuleuven.be

Table 1: Anti-HIV Activity of this compound Derivatives

Compound Scaffold Target EC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI) Source
PF-74 Phenylalanine-Indole HIV-1 0.42 - 5.95 >57.74 >11.85 nih.govnih.govmdpi.com
12a2 Quinazolin-4-one HIV-1 ~0.09 (vs PF74) >250 >2777 nih.govnih.gov
21a2 Quinazolin-4-one HIV-1 ~0.09 (vs PF74) >250 >2777 nih.govnih.gov
7m Benzothiazole HIV-1 5.02 >100 >19.92 nih.govkuleuven.be
7u Benzothiazole HIV-1 3.57 >100 >28.01 nih.govkuleuven.be
13m 1,2,3-Triazole HIV-1 4.33 >57.74 >13.33 nih.gov
FTC-2 2-Pyridone HIV-1 2.11 >104.56 >49.57 researchgate.netkuleuven.be
TD-1a 2-Pyridone HIV-2 4.86 86.54 >17.8 researchgate.netkuleuven.be

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of cells. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window.

Proteinase Inhibition Studies with N-Boc-L-phenylalaninol

N-Boc-L-phenylalaninol, the alcohol analog of this compound, has been shown to function as an inhibitor of proteinases. biosynth.com It is believed to act by binding to the active site of these enzymes, thereby blocking their catalytic function and preventing the cleavage of peptide bonds. biosynth.com The hydroxyl group in N-Boc-L-phenylalaninol also provides a site for further chemical modification to create more complex inhibitors. biosynth.com

Furthermore, this compound is a direct precursor for synthesizing dipeptidyl alpha-fluorovinyl sulfones, which have been investigated as Michael acceptors for their inhibitory activity against cysteine proteases from pathogens like Leishmania mexicana. This highlights the utility of the aldehyde in creating warheads for covalent inhibitors targeting proteases.

Synthesis of Gonadotropin-Releasing Hormone Antagonists

N-Boc-L-phenylalanine and its derivatives are crucial building blocks in the chemical synthesis of peptide-based pharmaceuticals, particularly Gonadotropin-Releasing Hormone (GnRH) antagonists. These antagonists are used in the management of sex hormone-dependent conditions. The synthesis of these complex decapeptides is commonly achieved through solid-phase peptide synthesis (SPPS), where the tert-butoxycarbonyl (Boc) protecting group on the phenylalanine residue plays a vital role. google.comresearchgate.net The Boc group shields the alpha-amino group of the amino acid, preventing unwanted side reactions during the stepwise elongation of the peptide chain. google.comgoogle.com

A notable example is the synthesis of antagonists related to degarelix, a drug used in prostate cancer treatment. A key component in its synthesis is Nα-Boc-N4-(L-hydroorotyl)-L-4-aminophenylalanine, the protected version of the fifth amino acid in the peptide sequence. researchgate.net Similarly, the synthesis of the GnRH antagonist known as Antide involves the use of various Boc-protected amino acids, including derivatives of phenylalanine, which are sequentially coupled to a resin support. google.com The general process involves coupling a Boc-protected amino acid, deprotecting the N-terminus with an acid like trifluoroacetic acid (TFA), and then coupling the next Boc-protected amino acid until the desired sequence is complete. google.comportico.org This systematic approach allows for the precise construction of potent and stable GnRH antagonists.

GnRH Antagonist/AnalogueN-Boc-Phenylalanine Derivative Used in SynthesisReference
Degarelix AnalogueNα-Boc-N4-(L-hydroorotyl)-L-4-aminophenylalanine researchgate.net
AntideBoc-4ClD-Phe google.com
AcylineNα-Boc-D-4Aph(Cbm) google.com
GanirelixBoc-D-phenylalanine derivatives (general SPPS) portico.org

Radioisotope Labeling for Biomedical Research

The introduction of radioisotopes into biologically active molecules is a cornerstone of modern medical diagnostics, particularly for non-invasive imaging techniques. N-Boc-L-phenylalanine derivatives serve as essential precursors in the synthesis of these radiolabeled compounds.

Radiolabeled versions of the amino acid phenylalanine are valuable tracers for positron emission tomography (PET), an imaging technique that provides metabolic information about tissues, especially tumors. mdpi.com The synthesis of these PET agents often starts with N-Boc-protected phenylalanine precursors to ensure stability and control during the complex radiolabeling reactions. The advantageous nuclear-decay properties of fluorine-18 (B77423) (¹⁸F) make it an ideal radionuclide for PET tracers. mdpi.com

One strategy involves the nucleophilic radiofluorination of N-Boc-protected precursors. For instance, N-Boc-O-methylphenylalanine has been successfully radiofluorinated using a photoredox-catalyzed reaction to produce the corresponding ¹⁸F-labeled phenylalanine derivative. mdpi.comnih.gov Another established method is the copper-mediated nucleophilic radiofluorination of protected arylstannanes. nih.gov This approach has been used to create clinically relevant tracers like protected 4-[¹⁸F]fluorophenylalanines from their N-Boc-protected stannane (B1208499) precursors. nih.gov

Beyond fluorination, radioiodination is also a viable strategy. A specific N-Boc-protected phenylalanine derivative designed for this purpose is N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. nih.gov This compound is synthesized from N-Boc-p-iodo-L-phenylalanine and can be efficiently radioiodinated to yield N-Boc-p-[*I]iodo-L-phenylalanine tetrafluorophenyl ester, a radiolabeled building block ready for direct use in peptide synthesis. nih.gov These methods highlight the versatility of N-Boc-phenylalanine derivatives in creating a range of diagnostic imaging agents.

Radiolabeled ProductN-Boc PrecursorRadioisotopeImaging ApplicationReference
Protected 4-[¹⁸F]fluorophenylalaninesN-Boc-protected arylstannane derivatives of phenylalanine¹⁸FPET nih.gov
[¹⁸F]N-Boc-O-methylphenylalanineN-Boc-O-methylphenylalanine¹⁸FPET mdpi.com
N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl esterN-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl esterI (Iodine isotope)SPECT/Peptide Labeling nih.gov
4-borono-2-[¹⁸F]fluoro-ʟ-phenylalaninePrecursors often involve N-Boc protection in early synthetic steps¹⁸FPET beilstein-journals.org

Applications in Biotechnology for Modified Protein Production

In the field of biotechnology, N-Boc-L-phenylalanine derivatives are instrumental in the production of modified proteins containing non-canonical amino acids (ncAAs). This process, often called genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, thereby enabling detailed studies of protein structure and function or creating proteins with enhanced properties. nih.gov The synthesis of these specialized ncAAs frequently begins with an N-Boc-protected version of phenylalanine, which is chemically altered to add the desired functional group. nih.gov

A powerful technique for incorporating these ncAAs into a growing polypeptide chain is the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This system specifically recognizes the unnatural amino acid and directs its insertion at a designated site in the protein's sequence, typically coded by a repurposed stop codon like the amber codon (TAG). nih.gov

A clear example of this application is the creation of fluorescently labeled proteins. The synthesis of the novel fluorescent amino acid 4-phenanthren-9-yl-L-phenylalanine begins with N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine methyl ester (Boc-Phe(4-I)-OMe). nih.govrsc.org Through a Suzuki–Miyaura cross-coupling reaction, the iodine is replaced with a phenanthrenyl group. nih.govrsc.org After removal of the Boc and methyl protecting groups, the resulting fluorescent amino acid can be incorporated into a target protein, providing a built-in fluorescent probe to study protein interactions, folding, and dynamics. nih.gov

Application/Modified ProteinUnnatural Amino Acid (UAA)N-Boc-Phenylalanine PrecursorReference
Fluorescent Protein Labeling4-phenanthren-9-yl-L-phenylalanineN-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine methyl ester nih.govrsc.org
Protein Cross-linking Studiesp-benzoyl-L-phenylalanine (pBpa)Synthesis typically involves N-Boc-p-benzoyl-L-phenylalanine labome.com
Generation of Macrocyclic Peptides3-(2-mercapto-ethyl)amino phenylalanineSynthesis would involve a protected N-Boc-phenylalanine derivative labome.com

Self Assembly and Supramolecular Chemistry of N Boc Protected Phenylalanine Dipeptides

Formation of Micro and Nanostructures from Dipeptide Analogues

The self-assembly of N-Boc-protected phenylalanine dipeptides is a versatile process that can yield a range of morphological structures. nih.govmdpi.com The specific architecture of the resulting nanomaterial is highly dependent on the experimental conditions. nih.govrsc.org

Nanotube Formation and Subsequent Self-Assembly into Microtapes

One of the most well-documented self-assembly motifs for N-Boc-protected phenylalanine dipeptides, such as Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe), is the formation of highly ordered tubular nanostructures. nih.govmdpi.com These nanotubes are formed through the spontaneous organization of the dipeptide molecules, driven by a network of hydrogen bonds and directional intermolecular π–π stacking interactions between the aromatic phenylalanine residues. mdpi.com

In some instances, a hierarchical self-assembly process is observed. For example, the dipeptide analogue Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine demonstrates an uncommon dual self-assembly behavior where initially formed nanotubes further organize themselves into larger microtapes. rsc.org This secondary assembly highlights the complex and multi-level organizational capabilities of these molecules.

Microsphere and Microtape Formation

In addition to nanotubes, N-Boc-protected phenylalanine dipeptides can also self-assemble into other distinct morphologies, including microspheres and microtapes. nih.govresearchgate.netrsc.org For instance, Boc-Phe-Phe is known to form nanospheres under different dissolution conditions than those that favor nanotube formation. rsc.org The analogue Boc-L-phenylalanyl-L-tyrosine (Boc-Phe-Tyr) also exhibits this morphological diversity, assembling into either microspheres or microtapes depending on the solvent system used. rsc.orgresearchgate.netrsc.org Scanning electron microscopy has revealed that these microspheres can possess smoothly layered surfaces. uminho.pt

Factors Influencing Supramolecular Organization (e.g., Solvent Systems)

The resulting morphology of the self-assembled structures is critically influenced by the surrounding environment, with the solvent system playing a pivotal role. rsc.org The choice of solvent can dictate whether the dipeptides organize into nanotubes, nanospheres, or other forms like nanobelts. mdpi.comnih.gov

For example, Boc-Phe-Phe self-assembles into tubular or spherical nanostructures when using hexafluoroisopropanol (HFIP)/water or HFIP/ethanol (B145695) solvent systems, respectively. rsc.org Similarly, a Boc-Phe-Phe derivative functionalized with a benzothiazole (B30560) group was shown to form nanospheres in a water/ethanol solution and nanobelts in an HFIP/water solution. preprints.org The ability to control the nanostructure morphology by simply adjusting the solvent highlights the tunability of the self-assembly process. mdpi.com

Advanced Functional Materials Derived from Self-Assembly

The highly ordered structures resulting from the self-assembly of N-Boc-protected phenylalanine dipeptides are not merely structural curiosities; they form the basis for advanced functional materials with significant potential in various technological applications. nih.govresearchgate.net

Piezoelectric Properties of Electrospun Dipeptide Fibers

Dipeptide-based biomaterials have been identified as strong piezoelectric materials, capable of converting mechanical energy into electricity. researchgate.netrsc.org When these self-assembled dipeptide nanostructures, such as the nanotubes formed by Boc-Phe-Phe, are embedded within biocompatible polymer fibers through electrospinning, the resulting hybrid materials exhibit a strong piezoelectric response. researchgate.netrsc.org

These electrospun arrays can generate significant voltage and current when a periodic mechanical force is applied. researchgate.netrsc.org For example, hybrid fibers containing Boc-Phe-Phe have been shown to generate up to 30 V and 300 nA. rsc.org Analogues with modified aromatic groups, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, have demonstrated even higher piezoelectric outputs, with a maximum output voltage of 58 V and a power density of 9 μW cm⁻². rsc.orgrsc.org This performance is significantly higher than that of many conventional piezoelectric polymers, making these dipeptide-based materials promising for applications in biomedical devices and as bio-energy sources. researchgate.netrsc.orgrsc.org

Piezoelectric Properties of Various N-Boc-Protected Dipeptide Fibers

DipeptideMaximum Output Voltage (V)Maximum Output Current (nA)Power Density (μW cm⁻²)Effective Piezoelectric Coefficient (d₃₃) (pC/N)Reference
Boc-Phe-Phe303002.3~8.4 researchgate.netrsc.orgrsc.org
Boc-pNPhe-pNPhe585809.0~16 rsc.org
Boc-Phe-Tyr242401.0~7 rsc.org
Boc-Dip-Dip---73.1 ± 13.1 nih.gov
Boc-Phe–Ile---56 uminho.pt

Quantum Confinement Effects in Nanostructured Aggregates

The self-assembly process leads to the formation of quantum nanocrystalline regions within the nanostructures. mdpi.com This results in quantum confinement effects, which are observable in the optical properties of the materials. mdpi.comresearchgate.netrsc.org Optical absorption measurements of solutions containing these nanostructures reveal a distinct signature: a series of four characteristic peaks in the 240–280 nm spectral region. rsc.orgresearchgate.netrsc.org

This peak-like structure is a direct consequence of the quantum confinement within the dipeptide nanostructures and is not observed in the dipeptide monomer, which shows only a single, narrow absorption peak. nih.govrsc.org For instance, Boc-Phe-Phe nanostructures in dichloromethane (B109758) and ethanol solutions show characteristic absorption peaks at approximately 247, 252, 257, and 263 nm. nih.govrsc.org These quantum effects also influence the photoluminescence properties, often resulting in a red shift in the emission spectra of the nanostructures compared to the monomer, and can lead to strong blue photoluminescence. rsc.orgresearchgate.netrsc.org

Optical Properties Indicating Quantum Confinement

Dipeptide / DerivativeSolventObserved Absorption Peaks (nm)Photoluminescence (PL) Emission Peak (nm)PL Excitation (nm)Reference
Boc-Phe-Phe Monomer-~257283257 nih.govrsc.org
Boc-Phe-Phe NanotubesDichloromethane / Ethanol247, 252, 257, 263435370 nih.govrsc.orgresearchgate.net
Boc-Phe-Phe-BzEthanol-369299 mdpi.com
Boc-Phe–Ile-247, 253, 258, 264, 267-- uminho.pt

Role of Hydrogen Bond Networks in Dipeptide Self-Assembly

The self-assembly of N-Boc-protected phenylalanine dipeptides into ordered supramolecular structures is fundamentally governed by a complex interplay of non-covalent interactions, with hydrogen bonding serving as a primary directional force. frontiersin.orgpreprints.org These interactions, originating from the peptide backbone, are crucial for the formation of stable, higher-order architectures such as nanofibers, nanotubes, and hydrogel networks. rsc.orgfrontiersin.org The amide groups within the dipeptide main chain provide essential hydrogen bond donors (N-H) and acceptors (C=O) that facilitate intermolecular linkages, driving the assembly process. frontiersin.orgfrontiersin.org

The significance of the hydrogen bond network is often discussed in conjunction with other forces, particularly π-π stacking interactions from the aromatic phenylalanine side chains and hydrophobic interactions. frontiersin.orgmdpi.com While aromatic and hydrophobic effects contribute significantly to the stability and packing of the molecules, the hydrogen bonds provide the specificity and directionality required to form well-defined, one-dimensional and three-dimensional structures. mdpi.comresearchgate.net The strength and orientation of the hydrogen bond network have been directly correlated with the mechanical properties of the resulting biomaterials; for instance, density functional theory calculations have shown a strong correlation between the Young's modulus of dipeptide assemblies and the hydrogen bond network. rsc.org

In the crystalline state, the molecular conformation is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. preprints.org For example, in N-Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, intramolecular hydrogen bonds play a fundamental role in defining the molecular conformation. preprints.org The crystal packing is then dominated by intermolecular hydrogen bonds, such as the strong N1–H1⋯O2 and N2–H2⋯O3 bonds, which lead to the formation of infinite chains and stabilize the stacking of dimers. preprints.org The modification of the C-terminus can also influence the hydrogen bonding potential; replacing an ester group with an amide has been shown to form more stable hydrogels, likely due to the capacity of the amide to form extra hydrogen bonds during self-assembly. frontiersin.org

The dimensionality of the hydrogen bond network—whether it forms a 2D layered structure or a more rigid 3D network—has a profound impact on the physical properties of the assembled material. researchgate.netnih.gov Studies on cyclic dipeptides have shown that introducing an additional hydrogen bond donor, such as a hydroxyl group, can switch the assembly from a softer 2D layered template to a rigid 3D network, resulting in a significant increase in mechanical stiffness. researchgate.netnih.gov This demonstrates that the precise engineering of hydrogen bonding sites within the dipeptide structure is a key strategy for tuning the macroscopic properties of the resulting supramolecular materials. nih.gov In the context of hydrogel formation, these networks are responsible for entrapping solvent molecules within a three-dimensional matrix, leading to the formation of soft, yet stable, materials. frontiersin.orgbeilstein-journals.org

The table below details specific intermolecular hydrogen bond parameters identified in the crystal structure of a representative N-Boc-protected phenylalanine dipeptide derivative, illustrating the precise nature of these interactions.

Donor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N1-H1···O20.882.062.923(3)165.0
N2-H2···O30.882.112.939(3)157.0
C5-H5A···O40.982.583.491(4)155.0
Data derived from the crystal structure of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine. preprints.org

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for assessing the chemical purity and stereochemical integrity of N-Boc-L-phenylalaninal and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to monitor reaction progress, purify products, and quantify enantiomeric excess.

HPLC is a powerful technique for the quantitative analysis of this compound derivatives, offering high resolution and sensitivity. It is particularly crucial for determining both purity and enantiomeric excess, which is vital for applications in stereoselective synthesis.

Reverse-phase HPLC is commonly used for purity assessment. For instance, the purity of N-Boc-N-hydroxymethyl-L-phenylalaninal, a closely related derivative, has been determined using a C18 column with a mobile phase of acetonitrile (B52724) and water. orgsyn.org Quantitative analysis can be performed by creating a calibration curve with a purified standard. orgsyn.org

For determining enantiomeric excess, chiral HPLC is the method of choice. Derivatives of N-Boc-L-phenylalanine can be resolved on chiral stationary phases, such as those based on polysaccharide derivatives like amylose (B160209) or cellulose. tuwien.atcsic.es For example, the enantiomeric excess of certain derivatives has been successfully determined using a Chiralpak® column with a mobile phase consisting of a hexane (B92381) and isopropanol (B130326) mixture. tuwien.at

Table 1: Examples of HPLC Conditions for Analysis of this compound and Related Compounds
Analysis TypeAnalyte/DerivativeColumnMobile PhaseFlow RateDetection (λ)Source
PurityN-Boc-N-Hydroxymethyl-L-phenylalaninalMightysil RP-18 GP (5 µm, 4.6 × 250 mm)60:40 MeCN:H₂O1.0 mL/min203 nm orgsyn.org
Enantiomeric ExcessDerivative for stereoselective synthesisChiralpak IA90:10 Hexane:IsopropanolNot SpecifiedNot Specified
Enantiomeric ExcessAmine DerivativeChiralpak® OJ90:10 n-Hexane:Isopropanol1.0 mL/min220 nm tuwien.at

TLC is a rapid, cost-effective, and convenient method for monitoring the progress of reactions involving this compound. It is used to quickly check for the consumption of starting materials and the formation of products. orgsyn.org The separation is achieved on a stationary phase, typically silica (B1680970) gel, with a suitable mobile phase, usually a mixture of non-polar and polar organic solvents. orgsyn.orgbutterworth-labs.co.uk

The position of a compound on the developed TLC plate is quantified by its retention factor (R_f_), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For derivatives of this compound, mixtures of hexane and ethyl acetate (B1210297) are common mobile phases. orgsyn.org Visualization of the spots is typically achieved under UV light or by using a chemical staining agent like p-anisaldehyde, which reacts with the compound to produce a colored spot. orgsyn.org

Table 2: TLC Parameters for Monitoring Reactions of this compound Derivatives
CompoundStationary PhaseMobile Phase (v/v)R_f_ ValueVisualizationSource
(4S)-4-Benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinoneSilica Gel 60 F254Hexane:EtOAc (2:1)0.69UV, p-anisaldehyde stain orgsyn.org
N-Boc-N-Hydroxymethyl-L-phenylalaninalSilica Gel 60 F254Hexane:EtOAc (2:1)0.38UV, p-anisaldehyde stain orgsyn.org

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful and widely used method for the definitive structural elucidation of organic molecules, including this compound and its derivatives. hyphadiscovery.com A standard dataset for structure confirmation includes one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. hyphadiscovery.com

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. For this compound derivatives, characteristic signals include the nine equivalent protons of the tert-butyl group (Boc) appearing as a singlet around 1.4 ppm, and the aromatic protons of the phenyl ring between 7.1 and 7.3 ppm. orgsyn.org The signals for the protons on the chiral backbone are more complex and can be affected by conformational equilibrium. orgsyn.org Two-dimensional NMR techniques are then used to establish through-bond correlations and piece together the complete molecular structure. hyphadiscovery.com

Table 3: Selected ¹H and ¹³C NMR Data for N-Boc-N-Hydroxymethyl-L-phenylalaninal in CDCl₃
NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentSource
¹H1.45s, 9H (Boc group) orgsyn.org
¹H2.67dd, 1H (β-CH₂) orgsyn.org
¹H4.02–4.10m, 1H (α-CH) orgsyn.org
¹H7.17–7.33m, 5H (Aromatic) orgsyn.org
¹³C28.1Boc (CH₃)₃ orgsyn.org
¹³C80.4Boc C(CH₃)₃ orgsyn.org
¹³C125.9–129.4Aromatic Carbons orgsyn.org
¹³C152.7, 153.7Carbonyl (C=O) orgsyn.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound itself can be challenging, X-ray crystallography is an invaluable technique for determining the precise three-dimensional solid-state structure of its crystalline derivatives. This method provides unambiguous information on bond lengths, bond angles, and stereochemistry, as well as intermolecular interactions that dictate the crystal packing.

Research on various derivatives of N-Boc-L-phenylalanine has yielded detailed crystal structures. For example, the co-crystal structure of a quinazolin-4-one derivative with the HIV-1 capsid protein revealed its specific binding mode at a key protein-protein interface. nih.gov In another study, the crystal structure of a tripeptide derivative containing a Boc-Met-Cpg-Phe-OMe sequence was determined, showing a specific β-turn conformation. researchgate.net The analysis of a Boc-protected dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, confirmed its crystallization in the non-centrosymmetric space group P2, a prerequisite for certain nonlinear optical properties. preprints.org

Table 4: Crystallographic Data for Selected N-Boc-L-phenylalanine Derivatives
DerivativeCrystal SystemSpace GroupKey Structural FindingSource
Quinazolin-4-one derivative complexed with HIV-1 CANot SpecifiedNot SpecifiedOccupies the NTD-CTD interface, similar to the inhibitor PF74. nih.gov
Boc-Met-Cpg-Phe-OMeMonoclinicP2₁Adopts a type II β-turn conformation at the -Met-Cpg- sequence. researchgate.net
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineMonoclinicP2Crystallizes in a non-centrosymmetric space group. preprints.org

Spectroscopic Analysis of Self-Assembled Systems

Derivatives of N-Boc-L-phenylalanine, particularly dipeptides, are known to undergo spontaneous self-assembly in solution to form well-ordered nanostructures such as nanotubes, microspheres, and microtapes. rsc.orgrsc.orgmdpi.com Optical absorption spectroscopy is a key technique used to study this phenomenon.

Optical absorption (UV-Vis) spectroscopy measures the absorption of light by a sample as a function of wavelength. In the context of self-assembling peptide systems, it can provide evidence of nanostructure formation and quantum confinement effects.

Studies on the self-assembly of Boc-diphenylalanine (Boc-Phe-Phe) and its analogues in various solvents have shown a distinct spectroscopic signature. rsc.orgrsc.org While the monomeric dipeptide might show a single, narrow absorption peak, the self-assembled nanostructures exhibit a series of step-like peaks in the 240–280 nm spectral region. rsc.orgrsc.orgmdpi.comresearchgate.net This feature, with characteristic peaks located at specific wavelengths (e.g., 247, 252, 257, and 263 nm), is interpreted as evidence of quantum confinement within the formed nanostructures, confirming that self-assembly has occurred. rsc.orgresearchgate.net

Table 5: Optical Absorption Data for Self-Assembled N-Boc-Dipeptide Systems
SystemSolventObserved Absorption Peaks (nm)InterpretationSource
Boc-Phe-PheDichloromethane (B109758) (DCM)247, 252, 257, 263Quantum confinement due to nanostructure formation. rsc.org
Boc-Phe-PheEthanol (B145695)247, 252, 257, 263Evidence of nanostructure self-assembly. rsc.org
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineHFP/WaterStep-like peaks in 240-290 nm regionQuantum confinement from nanostructure formation. rsc.org
Boc–L-phenylalanyl–L-isoleucineMethanol247, 253, 258, 264, 267Bands indicate self-assembly into microspheres. mdpi.com

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and optical properties of molecules. It involves exciting a sample with photons, causing it to transition to a higher electronic state. The subsequent relaxation and emission of photons (luminescence) are then measured. The resulting spectrum provides information on the emission wavelength, intensity, and lifetime, which are sensitive to the molecular environment, conformation, and aggregation state.

In the context of N-Boc-protected phenylalanine derivatives, PL spectroscopy is crucial for studying the effects of molecular self-assembly on their optical properties. Research on related dipeptides, such as N-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe), reveals significant changes in their photoluminescent behavior upon aggregation. researchgate.netrsc.org In a monomeric state in solution, these compounds typically exhibit a fluorescence emission peak originating from the phenyl group. rsc.org However, upon self-assembly into ordered nanostructures, a red-shift in the emission peak is often observed, which can be attributed to the formation of excimers or aggregation-induced emission (AIE) phenomena. rsc.orgnih.gov

For instance, studies on Boc-Phe-Phe show an emission peak at approximately 283-290 nm in its monomeric form, which shifts to around 300-305 nm in its self-assembled nanotube state. researchgate.netrsc.org This shift indicates altered electronic interactions between the aromatic rings within the ordered structure. Furthermore, some self-assembled structures of Boc-protected dipeptides exhibit aggregation-induced emission, where non-emissive monomers become highly fluorescent upon forming aggregates. nih.govrsc.org This is often due to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels and enhances radiative emission.

Quantum confinement (QC) effects have also been identified in the self-assembled nanostructures of these dipeptides, leading to step-like features in their absorption and photoluminescence spectra. rsc.org These features suggest the formation of two-dimensional quantum wells within the material, highlighting the influence of nanoscale morphology on electronic properties. rsc.org

Table 1: Photoluminescence (PL) Properties of N-Boc-Protected Phenylalanine Derivatives

Compound State / Solvent Excitation Wavelength (nm) Emission Peak (nm) Key Observation Reference
Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) Monomer (ethanol) Not specified ~290 Emission from monomeric state. rsc.org
Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) Aggregated (nanotubes) 257 ~305 Red-shift due to excimer formation. researchgate.netrsc.org
Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) Aggregated (nanotubes in fiber) 360 ~435 Strong blue emission observed. researchgate.net
Boc-L-phenylalanyl-L-tyrosine (Boc-Phe-Tyr) HFP/ethanol solution Max. Absorption Red-shifted by 28 nm Peak shift similar to Boc-Phe-Phe. rsc.orgrsc.org
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine HFP/ethanol solution Max. Absorption 320 and 357 Two emission bands with significant red shifts. rsc.org
Cystine-cored diphenylalanine (SN) Self-assembled state Not specified 420 New peak due to Aggregation-Induced Emission (AIE). nih.gov

Microscopy Techniques for Morphological Characterization of Self-Assembled Structures

Microscopy techniques are indispensable for visualizing the morphology, size, and organization of supramolecular structures formed through self-assembly. These methods provide direct evidence of the architectures that arise from non-covalent interactions between molecules like this compound and its derivatives.

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a sample. It works by scanning the surface with a focused beam of electrons, and the resulting signals (such as secondary electrons) are used to construct an image.

SEM has been extensively used to characterize the diverse self-assembled nanostructures formed by N-Boc-protected phenylalanine derivatives. wiley.com The morphology of these structures is highly sensitive to experimental conditions, particularly the solvent composition. rsc.org For example, N-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) has been shown to form nanotubes with lengths of several micrometers when crystallized from a dichloromethane/ethanol solution. researchgate.net However, by varying the solvent system, the same compound can form other structures like nanospheres. rsc.org

Studies on Boc-L-phenylalanyl-L-tyrosine (Boc-Phe-Tyr) demonstrate that it self-assembles into microspheres in a hexafluoroisopropanol (HFP)/water mixture, but forms microtapes when the solvent is changed to ethanol/water. rsc.orgresearchgate.net Another derivative, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, exhibits a unique dual self-assembly process, first forming nanotubes which then assemble into larger microtapes. rsc.orgpreprints.org These findings underscore the critical role of intermolecular and solvent-molecule interactions in directing the final morphology.

Table 2: Morphological Characterization of Self-Assembled N-Boc-Protected Phenylalanine Derivatives by SEM

Compound / Derivative Solvent System Observed Morphology Dimensions Reference
Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) DCM/ethanol Nanotubes (NTs) 80-300 nm diameter, several µm length researchgate.net
Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) Acetonitrile/Water (2%) Spherical particles ~650 nm average diameter rsc.org
Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) Acetonitrile/Water (4-6%) Plate-like particles Variable rsc.org
Boc-L-phenylalanyl-L-tyrosine (Boc-Phe-Tyr) HFP/water Nanospheres - rsc.orgresearchgate.net
Boc-L-phenylalanyl-L-tyrosine (Boc-Phe-Tyr) Ethanol/water Microtapes - rsc.orgresearchgate.net
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine HFP/water Nanotubes self-assembled into Microtapes Nanotubes: ~72 nm diameter rsc.org
Peptide Analogue 1 (PA1) with Boc groups 50% aqueous ethanol Spherical assembly ~970 nm average diameter (DLS) nih.gov

Surface Plasmon Resonance (SPR) for Biomolecular Interaction Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor and quantify biomolecular interactions. nih.govnih.gov The method is based on the detection of changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. When an analyte from a solution flows over the surface and binds to the ligand, the local refractive index changes, causing a shift in the SPR angle, which is recorded in a sensorgram. This allows for the determination of association and dissociation rate constants (kₐ and kₑ), as well as the affinity constant (Kₐ) of the interaction. nih.gov

While direct SPR studies on this compound are not prominent in the surveyed literature, the technique has been applied to compounds derived from N-Boc-L-phenylalanine to investigate their biological activity. For example, novel peptidomimetics synthesized using N-Boc-L-phenylalanine derivatives have been evaluated for their binding affinity to the HIV-1 capsid (CA) protein using SPR. nih.govmdpi.com These studies confirmed a direct interaction between the synthesized compounds and the viral protein, validating it as their biological target. mdpi.com

Furthermore, SPR biosensors have been developed using molecularly imprinted polymers (MIPs) for the selective detection of L-phenylalanine and its derivatives. researchgate.netmdpi.com In these systems, a polymer film is created with cavities that are complementary in shape and functionality to the target molecule. The specific binding of the analyte to these cavities can be monitored by SPR. mdpi.com In one study, a sensor designed for dansyl-L-phenylalanine showed the second-highest response to N-tert-boc-L-phenylalanine, indicating the sensor's partial recognition of the shared core structure. researchgate.net These examples highlight the utility of SPR in characterizing the binding kinetics and specificity of phenylalanine derivatives, a methodology directly applicable to studying the potential biomolecular interactions of this compound.

Table 3: Applications of SPR in the Study of Phenylalanine Derivatives

Analyte / Ligand System Purpose of Study Key Finding Reference

| Analyte: Novel peptidomimetic (from Boc-L-3,5-difluorophenylalanine) Ligand: HIV-1 CA protein | Target validation and binding verification. | Demonstrated direct binding of the compound to the HIV-1 CA protein. | mdpi.com | | Analyte: Novel Phenylalanine derivatives Ligand: HIV-1 CA protein | Validate binding and understand the mechanism of action. | Confirmed strong interactions between the compounds and the target protein. | nih.gov | | Analyte: L-phenylalanine Ligand: Molecularly Imprinted Polymer (MIP) on SPR chip | Develop a selective sensor for L-phenylalanine detection. | The sensor showed high selectivity and sensitivity for L-phenylalanine. | mdpi.com | | Analyte: Dansyl-L-phenylalanine and other derivatives Ligand: MIP-coated Quartz Crystal Microbalance (related principle) | Assess selectivity of an imprinted polymer. | The polymer showed the highest selectivity for its template, with some cross-reactivity for N-tert-boc-L-phenylalanine. | researchgate.net |


Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes for N-Boc-L-phenylalaninal

The traditional synthesis of this compound often involves multi-step processes with reagents that raise environmental concerns. A significant area of future research lies in the development of more efficient and environmentally friendly, or "green," synthetic pathways.

One promising approach involves the catalytic hydrogenation of N-Boc-L-phenylalanine methyl ester. Researchers have explored the use of catalysts like Mg²⁺-doped Cu/ZnO/Al2O3 for this transformation, aiming for a process that maintains the compound's crucial chirality without racemization. researchgate.net The catalytic hydrogenation of esters and carboxylic acids is a fundamental organic transformation, and developing highly active and selective catalysts for this purpose remains a key objective in modern heterogeneous catalysis. researchgate.net Another avenue involves the use of novel reagents that combine protection and activation steps. For instance, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is being investigated as a multifunctional reagent that could streamline peptide synthesis, a field where N-Boc-protected amino acids are fundamental building blocks. highfine.com This reagent offers the potential for high stability, low toxicity, and easier operation, aligning with the principles of green chemistry. highfine.com

The optimization of existing methods is also a key focus. For example, the reduction of N-Boc-L-phenylalanine methyl ester using sodium borohydride (B1222165) can be enhanced by the addition of lithium chloride, which acts as a Lewis acid to improve reactivity. Further research into reaction conditions, such as solvent choice and temperature, can lead to higher yields and purity. chemicalbook.com

Exploration of New Biomedical and Therapeutic Applications

This compound and its parent compound, N-Boc-L-phenylalanine, serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. Future research is set to expand their therapeutic applications significantly.

A key area of interest is the development of novel antiviral agents. By coupling this compound with other chemical moieties, scientists are creating new compounds with potential efficacy against various viral infections. For instance, derivatives of phenylalanine are being designed as inhibitors of the HIV-1 capsid protein, a critical component in the viral life cycle. nih.govnih.govmdpi.com The synthesis of these complex molecules often starts with N-Boc-L-phenylalanine, highlighting its foundational role in this area of drug discovery. nih.govnih.govmdpi.com

Furthermore, this compound is a key intermediate in the synthesis of peptide-based drugs and protease inhibitors. biosynth.combiosynth.com For example, it is used in the creation of Bortezomib, a proteasome inhibitor approved for treating multiple myeloma. chemicalbook.com Research is ongoing to develop new dipeptide derivatives with enhanced biological activity against cancer cells. The ability to modify the structure of this compound allows for the fine-tuning of the resulting compounds' therapeutic properties.

The inherent biological activities of phenylalanine derivatives also open doors to other therapeutic areas. They are being investigated for their potential in treating metabolic disorders and for their role in neuroscience, particularly in understanding the synthesis of neurotransmitters. biosynth.comchemimpex.com

Integration with Advanced Materials Science for Functional Devices

The unique structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials. Their ability to self-assemble into ordered nanostructures is a particularly exciting area of research.

Derivatives of this compound have been shown to self-assemble into nanostructures like nanotubes and microspheres. These materials can exhibit unique optical and electronic properties, making them suitable for applications in biosensing and the creation of electronic devices. The self-assembly is driven by intermolecular forces, such as hydrogen bonds and π–π stacking interactions between the aromatic rings. rsc.org

A notable application is in the field of piezoelectric materials. Dipeptide derivatives, such as those based on diphenylalanine with a Boc protecting group, can form nanostructures that exhibit strong piezoelectric properties. rsc.org When incorporated into electrospun fibers, these materials can generate an electrical voltage in response to mechanical stress, making them attractive for use in nano energy harvesting devices. rsc.org Research has shown that modifying the dipeptide structure, for instance by introducing nitro groups, can significantly enhance the piezoelectric output. rsc.org These materials also often exhibit blue luminescence, suggesting potential applications in photonic devices like biolasers and light-emitting diodes. rsc.org

Computational Design and Prediction of this compound Derivative Properties

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules based on the this compound scaffold. These methods allow researchers to predict the properties and activities of novel derivatives before they are synthesized in the lab, saving time and resources.

Density functional theory (DFT) is being used to study the structure and stability of this compound derivatives and their interactions with biological targets. researchgate.net For example, computational analyses can help understand the binding modes of HIV capsid inhibitors, guiding the design of more potent compounds. nih.gov Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these molecules and their complexes with proteins. nih.gov

These computational approaches are also crucial in the field of materials science. Calculations can predict the self-assembly behavior of dipeptide derivatives and help to understand the relationship between their molecular structure and their resulting material properties, such as piezoelectricity and Young's modulus. rsc.org By screening virtual libraries of this compound derivatives, researchers can identify promising candidates for specific applications, from new drugs to advanced functional materials.

Q & A

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols using this compound?

  • Methodological Answer : Use Wang or Rink amide resins for SPPS. Activate the carboxylic acid group with DIC (Diisopropylcarbodiimide) and OxymaPure® for efficient coupling. Perform iterative Kaiser tests to confirm coupling completion. Cleave peptides with TFA (trifluoroacetic acid) while preserving the Boc group for downstream modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.